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molecular formula C5H3Cl2N B045657 2,6-Dichloropyridine CAS No. 2402-78-0

2,6-Dichloropyridine

Cat. No. B045657
M. Wt: 147.99 g/mol
InChI Key: FILKGCRCWDMBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

2,6-dichloropyridine (228 mg, 1.54 mmol) was dissolved in toluene (7.5 ml) and diacetoxypalladium (6 mg, 0.03 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (19 mg, 0.03 mmol), aniline (0.170 ml, 1.87 mmol) and potassium carbonate (583 mg, 4.22 mmol) were added added. The reaction mixture was sparged with notrogen for 3-4 minutes before being sealed into a microwave tube and heated to 160 °C over ~3 minutes, before holding at that temperature for 30 minutes. After cooling to ambient temperature the reaction mixture was diluted to ~40 mL with ethyl acetate and insoluble material removed by filtration. The filtrate was evaporated and purification attempted by flash silica chromatography, elution gradient 0 to 50% EtOAc in heptane. Product containing fractions were evaporated to dryness to afford 6-chloro-N-phenylpyridin-2-amine (167 mg, 53.0 %) as a waxy pale yellow solid
Quantity
0.00422 mol
Type
reagent
Reaction Step One
Quantity
0.0075 L
Type
solvent
Reaction Step Two
Quantity
0.00187 mol
Type
reactant
Reaction Step Three
Quantity
0.00154 mol
Type
reactant
Reaction Step Four
Quantity
2.67e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
840
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00422 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0.0075 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00187 mol
Type
reactant
Smiles
C1=CC=C(C=C1)N
Step Four
Name
Quantity
0.00154 mol
Type
reactant
Smiles
C1=CC(=NC(=C1)Cl)Cl
Step Five
Name
Quantity
3.05e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
2.67e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)NC2=NC(=CC=C2)Cl
Measurements
Type Value Analysis
YIELD 52.97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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